4-Methyl-4h-furo[3,2-b]pyrrole
Description
Context within Fused Heterocyclic Chemistry
Fused heterocyclic compounds, which feature at least two rings sharing a common bond, are cornerstones of organic and medicinal chemistry. Within this broad category, the furo[3,2-b]pyrrole scaffold represents an important class of heteropentalenes containing both oxygen and nitrogen heteroatoms. researchgate.netresearchgate.net These structures are considered isosteres of the biologically crucial indole (B1671886) ring system, where a furan (B31954) ring replaces the benzene (B151609) moiety. researchgate.netresearchgate.net This structural relationship has spurred considerable research into furo[3,2-b]pyrroles as potential mimics or modulators of biological systems that interact with indoles.
The furo[3,2-b]pyrrole core is recognized as a versatile building block in the synthesis of more complex molecules and is considered a "privileged structure" in medicinal chemistry. smolecule.com This designation stems from its capacity for diverse functionalization and its ability to interact with a wide array of biological targets. Consequently, derivatives of the furo[3,2-b]pyrrole system have been investigated for a range of potential biological activities, including analgesic, anti-inflammatory, and antituberculotic properties. researchgate.net The development of efficient synthetic routes, such as those involving the thermolysis of azide (B81097) precursors, has been a key focus of chemical research, enabling the exploration of this scaffold's potential in various scientific fields. evitachem.comcas.cz
Structural Characteristics of the Furo[3,2-b]pyrrole Scaffold
The furo[3,2-b]pyrrole architecture consists of a furan ring fused to a pyrrole (B145914) ring. Specifically, it is classified as a 1,4-diheteropentalene, which distinguishes it from its isomers. mdpi.comscispace.com The arrangement of the oxygen and nitrogen atoms within this fused bicyclic system creates distinct electronic properties. These heteroatoms influence the electron density distribution across the rings, which in turn governs the molecule's reactivity and its potential for intermolecular interactions. mdpi.com
The parent compound, 4H-furo[3,2-b]pyrrole, provides a baseline for understanding the fundamental properties of this class of compounds. Its molecular characteristics, as detailed in public chemical databases, are summarized below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅NO | PubChem nih.gov |
| Molecular Weight | 107.11 g/mol | PubChem nih.gov |
| IUPAC Name | 4H-furo[3,2-b]pyrrole | PubChem nih.gov |
| CAS Number | 250-91-9 | PubChem nih.gov |
| Topological Polar Surface Area (TPSA) | 28.9 Ų | PubChem nih.gov |
| XLogP3-AA (LogP) | 1.2 | PubChem nih.gov |
Comparative Analysis with Isomeric Furo[2,3-b]pyrrole Architectures
A deeper understanding of the furo[3,2-b]pyrrole system is gained by comparing it with its positional isomer, furo[2,3-b]pyrrole. These two scaffolds belong to the A,B-diheteropentalene family but differ in the fusion pattern of the heterocyclic rings; furo[3,2-b]pyrrole is a 1,4-system, while furo[2,3-b]pyrrole is a 1,6-system. mdpi.comscispace.com This difference in atomic arrangement leads to distinct degrees of aromaticity and changes in electron density, which can be observed experimentally and through computational methods. mdpi.com
Research comparing derivatives of these two systems, such as methyl furo[3,2-b]pyrrole-5-carboxylate and methyl furo[2,3-b]pyrrole-5-carboxylate, reveals significant differences in their spectroscopic properties. mdpi.com The chemical shifts in ¹³C NMR spectra, for instance, highlight how the annelated (fused) ring's effect on electron density is greater in the 1,4-system (furo[3,2-b]pyrrole) than in the 1,6-system. mdpi.com In one comparative study, the carbon C-3 of the furo[3,2-b]pyrrole derivative showed a significant upfield shift (Δδ = -11.51 ppm) compared to its isomer, indicating a change in the electronic environment. mdpi.com These experimental findings are supported by net atomic charge calculations using the AM1 method. mdpi.com The reactivity of the isomers also differs; for example, the aldehydes derived from the two systems show different behaviors in condensation reactions. cas.cz
| Carbon Position | Furo[2,3-b]pyrrole Derivative (2a) δ [ppm] | Furo[3,2-b]pyrrole Derivative (8a) δ [ppm] | Reference |
|---|---|---|---|
| C-2 | 120.30 | 125.39 | mdpi.com |
| C-3 | 108.96 | 97.45 | mdpi.com |
| C-3a | 134.40 | 138.86 | mdpi.com |
| C-5 | 108.90 | 110.19 | mdpi.com |
| C-6 | 142.30 | 124.13 | mdpi.com |
| C-6a | 110.80 | 121.28 | mdpi.com |
*Data corresponds to methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (2a) and methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (8a) as reported in the source. mdpi.com
Structure
3D Structure
Properties
CAS No. |
132120-22-0 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-methylfuro[3,2-b]pyrrole |
InChI |
InChI=1S/C7H7NO/c1-8-4-2-7-6(8)3-5-9-7/h2-5H,1H3 |
InChI Key |
NCZRISKQRHFNSG-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=CO2 |
Canonical SMILES |
CN1C=CC2=C1C=CO2 |
Synonyms |
4H-Furo[3,2-b]pyrrole,4-methyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 4h Furo 3,2 B Pyrrole and Its Derivatives
De Novo Synthesis Approaches
De novo strategies focus on assembling the bicyclic furo[3,2-b]pyrrole ring system from simpler, non-cyclic starting materials. These methods are fundamental for creating the core structure upon which further functionalization can be performed.
The construction of the furo[3,2-b]pyrrole system is typically achieved through multi-step sequences that form the furan (B31954) and pyrrole (B145914) rings in a controlled manner. A prominent approach involves the thermolysis of a suitable azide (B81097) precursor. evitachem.com For instance, the synthesis of methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be achieved through the thermal decomposition of methyl 2-azido-3-(2-furyl)but-2-enoate. evitachem.com This reaction proceeds via an intramolecular cyclization driven by heat. evitachem.com
Another key multi-step strategy is the Hemetsberger–Knittel protocol, which is a versatile and widely employed method for generating the furo[3,2-b]pyrrole core and is detailed in the following section. mdpi.comsemanticscholar.org
The Hemetsberger–Knittel reaction is a cornerstone in the synthesis of furo[3,2-b]pyrroles. mdpi.comresearchgate.net This protocol involves three main steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, a Knoevenagel condensation, and a final thermolysis step that promotes intramolecular cyclocondensation. mdpi.comsemanticscholar.orgresearchgate.net
The synthesis begins with the condensation of an appropriate furan aldehyde with an alkyl azidoacetate, such as ethyl azidoacetate, to form a 2-azido-3-arylacrylate intermediate. semanticscholar.org Subsequent thermal cyclization of this intermediate, often conducted in a high-boiling solvent like xylene, yields the furo[3,2-b]pyrrole-5-carboxylate scaffold. semanticscholar.org This method has been successfully used to synthesize 4-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylates with high yields, typically ranging from 85% to 97%. semanticscholar.org
Table 1: Overview of the Hemetsberger–Knittel Synthesis Steps
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Furan aldehyde, Ethyl azidoacetate | 2-Azido-3-furylacrylate intermediate |
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. ijpcbs.com In the context of furo[3,2-b]pyrroles, this reaction serves as a crucial step for creating aldehydes that are versatile intermediates for further transformations. cas.cz
Formylation of ethyl or methyl furo[3,2-b]pyrrole-5-carboxylate preferentially occurs at the C-2 position of the furan ring. mdpi.comsemanticscholar.org The reaction is typically carried out using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). evitachem.comijpcbs.com This electrophilic substitution yields the corresponding 2-formyl derivative, such as methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate. evitachem.com These resulting aldehydes can then readily participate in various condensation reactions. evitachem.comcas.cz
Hemetsberger–Knittel Protocol and Related Cyclizations
Derivatization and Functionalization Strategies
Once the furo[3,2-b]pyrrole core is synthesized, it can be modified through various reactions to produce a diverse range of derivatives. Key strategies include alkylation of the pyrrole nitrogen and modifications of ester or carboxylic acid groups at the C-5 position.
The introduction of an alkyl group, such as the methyl group in the title compound, at the N-4 position is a common functionalization strategy. This is typically achieved by alkylating the parent 4H-furo[3,2-b]pyrrole-5-carboxylate. evitachem.com
Several methods are employed for this N-alkylation. One approach utilizes phase-transfer catalysis, where the reaction of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate with an alkylating agent like methyl iodide is facilitated by a catalyst such as tetrabutylammonium (B224687) bromide. evitachem.com Another common method involves deprotonating the pyrrole nitrogen with a base, followed by the addition of an alkyl halide. rsc.orgmdpi.com For example, sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be used to deprotonate the N-H group, after which reagents like methyl iodide or benzyl (B1604629) bromide are added to yield the N-substituted product. mdpi.comresearchgate.net
Table 2: Conditions for N-4 Alkylation of Furo[3,2-b]pyrrole Derivatives
| Alkylating Agent | Base | Catalyst/Solvent | Reference |
|---|---|---|---|
| Methyl Iodide | - | Phase-Transfer Catalyst | evitachem.com |
| Methyl Iodide, Allyl/Propargyl/Benzyl Bromides | Sodium Hydride | THF | researchgate.net |
| Various Alkyl Halides | Sodium Hydride | DMF | mdpi.com |
The ester group at the C-5 position of the furo[3,2-b]pyrrole ring system is a versatile handle for a wide array of chemical transformations.
The methyl or ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding this compound-5-carboxylic acid. evitachem.commdpi.com This carboxylic acid is a key intermediate that can undergo further reactions. evitachem.com For example, it can be converted into an acyl chloride by treatment with thionyl chloride in a solvent like toluene. mdpi.com This activated acyl chloride can then be reacted with various nucleophiles, such as amines, to form amides. mdpi.comevitachem.com
Furthermore, the initial ester can be converted into other derivatives directly. A notable transformation is the reaction with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) to produce this compound-5-carboxhydrazide, which serves as a building block for more complex heterocyclic structures. nih.govcore.ac.uk
Table 3: Common Modifications at the C-5 Position
| Starting Functional Group | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Methyl Ester | Base (e.g., NaOH) | Carboxylic Acid | evitachem.com |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | mdpi.com |
| Acyl Chloride | Amine (R-NH₂) | Amide | mdpi.comevitachem.com |
Formylation Reactions of Furo[3,2-b]pyrroles
Formylation, the introduction of a formyl group (-CHO), is a key functionalization step for the furo[3,2-b]pyrrole core. The Vilsmeier-Haack reaction is the most commonly employed method for this transformation. mdpi.comsemanticscholar.orgijpcbs.com This reaction typically uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most often N,N-dimethylformamide (DMF). ijpcbs.com
Research has shown that for furo[3,2-b]pyrrole-5-carboxylates, formylation preferentially occurs at the C-2 position of the heterocyclic system. mdpi.comsemanticscholar.org For instance, the Vilsmeier-Haack reaction on methyl 4H-furo[3,2-b]pyrrole-5-carboxylate leads to the formation of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. researchgate.net Similarly, the N-methylated substrate, methyl this compound-5-carboxylate, can be formylated at the 2-position using phosphorus oxychloride and dimethylformamide. evitachem.com The resulting 2-formyl derivatives are versatile intermediates, serving as precursors for a wide array of more complex molecules through subsequent reactions. evitachem.com
Table 1: Vilsmeier-Haack Formylation of Furo[3,2-b]pyrrole Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Furo[3,2-b]pyrrole-5-carboxylate | POCl₃, DMF | 2-Formyl-furo[3,2-b]pyrrole-5-carboxylate | mdpi.com, semanticscholar.org |
| Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | POCl₃, DMF | Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate | researchgate.net, |
| Methyl this compound-5-carboxylate | POCl₃, DMF | Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | evitachem.com |
Halogenation for Further Functionalization (e.g., Bromination)
The introduction of halogen atoms, particularly bromine, onto the furo[3,2-b]pyrrole scaffold provides a synthetic handle for further modifications, such as cross-coupling reactions or nucleophilic substitutions. Bromination can be achieved using various brominating agents, with the site of substitution depending on the specific substrate and reaction conditions.
For example, the synthesis of 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be accomplished through the bromination of the furo-pyrrole intermediate, often using N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity at the 6-position. evitachem.com Other methods include the use of elemental bromine (Br₂) in a solvent like dichloromethane (B109758) or acetic acid. Protecting the pyrrole nitrogen can direct the halogenation to other positions, such as the C-2 position. unimi.it Electrophilic aromatic substitution with bromine in the presence of a Lewis acid is another viable strategy for introducing bromine onto the aromatic rings of the fused system. evitachem.com
Hydrazinolysis and Synthesis of Carboxhydrazide Derivatives
The conversion of furo[3,2-b]pyrrole esters into their corresponding carboxhydrazide (or carbohydrazide) derivatives is a fundamental transformation. This is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine hydrate (N₂H₄·H₂O), often in a solvent like ethanol and with heating. researchgate.netscispace.com
The hydrazinolysis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate with hydrazine hydrate in ethanol has been reported to produce 4H-furo[3,2-b]pyrrole-5-carbohydrazide in an 80% yield after heating for 20 hours. semanticscholar.org These carbohydrazides are crucial building blocks for synthesizing more complex heterocyclic systems. They can readily undergo condensation reactions with aldehydes and ketones to form hydrazones or be used in cyclization reactions to construct fused ring systems such as triazines and triazoles. researchgate.netsemanticscholar.orgnih.gov For example, 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazides have been synthesized from their methyl ester precursors and subsequently used in condensation and cyclization reactions. researchgate.net
Condensation Reactions with Active Methylene (B1212753) Compounds
The 2-formyl derivatives of furo[3,2-b]pyrroles are excellent electrophiles for condensation reactions with a variety of active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups). These reactions, often of the Knoevenagel type, are pivotal for extending the conjugated system of the furo[3,2-b]pyrrole core.
For instance, methyl 2-formylfuro[3,2-b]pyrrole derivatives react with compounds like rhodanine (B49660), thiohydantoin, malononitrile, and methyl cyanoacetate. evitachem.comcas.cz Another important reaction is the Erlenmeyer-Plöchl condensation with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate. This reaction yields azlactones (oxazol-5(4H)-ones), which are valuable synthetic intermediates. mdpi.com Specifically, ethyl 4-methyl-2-formylfuro[3,2-b]pyrrole-5-carboxylate condenses with hippuric acid to give Ethyl 4-Methyl-2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]furo[3,2-b]pyrrole-5-carboxylate in a high yield of 90%. mdpi.com The reactivity of the furo[3,2-b]pyrrole aldehydes in these condensations can be influenced by the electron-rich nature of the fused ring system. semanticscholar.org
Table 2: Condensation of Ethyl 4-Methyl-2-formylfuro[3,2-b]pyrrole-5-carboxylate
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hippuric Acid | Acetic Anhydride, Sodium Acetate | Ethyl 4-Methyl-2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]furo[3,2-b]pyrrole-5-carboxylate | 90% | mdpi.com |
Cyclization Reactions to Form More Complex Fused Systems
The furo[3,2-b]pyrrole scaffold serves as a template for the construction of more elaborate, polycyclic fused systems. Various derivatives, including aldehydes and carbohydrazides, are employed as key precursors in these cyclization strategies.
One approach involves the reaction of a 2-formyl-furo[3,2-b]pyrrole with an azido-containing compound, such as ethyl azidoacetate. The resulting vinyl azide can then undergo thermal cyclization (thermolysis) to generate a new, fused pyrrole ring, leading to systems like furo[3,2-b:4,5-b']dipyrroles. mdpi.comsemanticscholar.org
Carbohydrazide derivatives are particularly useful for building fused nitrogen-containing heterocycles. For example, the cyclization of 4H-furo[3,2-b]pyrrole-5-carbohydrazide with orthoesters yields furo[2′,3′:4,5]pyrrolo[1,2-d] semanticscholar.orgevitachem.comCurrent time information in Oskarshamn, SE.triazin-8(7H)-ones. semanticscholar.org These triazinones can be further elaborated. Reaction with phosphorus pentasulfide converts the ketone to a thione, which can then be cyclized with hydrazine to form tetracyclic systems like 2H-furo[2′,3′:4,5]pyrrolo[1,2-d] semanticscholar.orgevitachem.comCurrent time information in Oskarshamn, SE.triazino[3,4-f] semanticscholar.orgevitachem.comCurrent time information in Oskarshamn, SE.triazine-3(4H)-one. semanticscholar.org Similarly, multi-step sequences starting from carbohydrazides have been used to synthesize complex furo[2′,3′:4,5]pyrrolo[1,2-d] semanticscholar.orgevitachem.comCurrent time information in Oskarshamn, SE.triazolo[3,4-f] semanticscholar.orgevitachem.comCurrent time information in Oskarshamn, SE.triazines. researchgate.netcas.cz
Methodological Advancements in Synthesis
Application of Phase-Transfer Catalysis in N-Substitution
Phase-transfer catalysis (PTC) has emerged as a powerful and efficient methodology for the N-substitution of heterocyclic compounds, including the furo[3,2-b]pyrrole system. wiley.comcrdeepjournal.org This technique facilitates the reaction between reactants located in different phases (typically a solid or aqueous phase and an organic phase) by using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt. crdeepjournal.org
In the context of furo[3,2-b]pyrrole synthesis, PTC is particularly valuable for the N-alkylation step. The synthesis of the target compound, this compound, and its derivatives can be effectively achieved using this method. For example, the N-alkylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate with an alkylating agent like methyl iodide is facilitated by a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a biphasic system. evitachem.com This approach often leads to cleaner reactions and higher yields compared to traditional methods that might require strong bases like sodium hydride in anhydrous solvents. evitachem.comcrdeepjournal.org The application of PTC represents a greener and more practical approach for the synthesis of N-substituted furo[3,2-b]pyrroles. crdeepjournal.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. In the synthesis of this compound derivatives, microwave irradiation has been effectively utilized to accelerate reactions that are otherwise slow or inefficient under classical conditions. researchgate.netmdpi.com This technique is particularly advantageous for the synthesis of thermolabile compounds as it minimizes the exposure of reactants to high temperatures for prolonged periods. mdpi.com
Research has demonstrated that condensation reactions involving derivatives of the furo[3,2-b]pyrrole scaffold benefit significantly from microwave irradiation. researchgate.netmdpi.com For instance, the reaction of various furo[b]pyrrole type aldehydes with active methylene compounds shows a notable decrease in reaction time with comparable or even improved yields. researchgate.net
A comparative study on the condensation of various aldehydes with hippuric acid highlighted the efficiency of microwave heating. While the yields were often similar to those from conventional methods, the reaction times were significantly shorter. mdpi.com This acceleration is a consistent theme in the microwave-assisted synthesis of furo[3,2-b]pyrrole derivatives.
The application of microwave energy has been studied in the condensation reactions of methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylates with active methylene compounds like rhodanine and thiohydantoin. researchgate.net These studies confirm that microwave irradiation shortens reaction times while providing comparable yields to classical heating methods. researchgate.net
Detailed findings from studies comparing classical heating with microwave-assisted methods for the synthesis of various furo[3,2-b]pyrrole derivatives are presented below.
Detailed Research Findings
One study systematically compared the synthesis of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones from various aldehydes, including furo[3,2-b]pyrrole derivatives, using both classical heating and microwave irradiation. The results, summarized in the table below, clearly illustrate the advantages of the microwave-assisted approach. mdpi.com
Table 1: Comparison of Classical vs. Microwave-Assisted Synthesis of Azlactones
| Aldehyde Reactant | Product | Method | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate | Methyl 2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Classical | 2 h | 75 |
| Microwave | 1 h | 78 | ||
| Ethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate | Ethyl 2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Classical | 2 h | 70 |
Data sourced from a study on the reactions of furo[b]pyrrole type aldehydes with hippuric acid. mdpi.com
Furthermore, microwave irradiation has been successfully employed in the reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides. sciforum.net For example, the reaction between 2-[3-(trifluoromethyl)phenyl]-4-R¹-furo[3,2-b]pyrrole-5-carboxhydrazides and various aldehydes, including methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylates, was studied under microwave conditions. researchgate.net This approach has also been extended to the synthesis of pyrazole (B372694) derivatives from azlactones and hydrazones derived from the furo[3,2-b]pyrrole system, with reactions being carried out under both microwave irradiation and classical heating to compare the outcomes. researchgate.net
Another key application is in reactions that are difficult to achieve conventionally. It was noted that certain derivatives which did not react even under prolonged reflux with strong catalysts for days could be synthesized in satisfactory yields using microwave irradiation, indicating a strong specific microwave effect. researchgate.net The synthesis of methyl 4-benzyl-2-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl]furo[3,2-b]pyrrole-5-carboxylate was also accomplished using microwave irradiation. cas.cz
The data underscores a general principle in the chemistry of furo[3,2-b]pyrroles: microwave-assisted techniques provide a rapid and efficient alternative to conventional heating, facilitating the synthesis of a wide array of derivatives. researchgate.netmdpi.comtandfonline.com
Advanced Spectroscopic and Structural Elucidation of Furo 3,2 B Pyrrole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, detailed information about the molecular framework can be obtained.
¹H NMR spectroscopy for 4-methyl-4h-furo[3,2-b]pyrrole derivatives reveals characteristic signals for the protons on the fused ring system and the N-methyl substituent. The chemical shifts (δ) are influenced by the electron density at each position and by the anisotropic effects of the heterocyclic rings.
In related ethyl this compound-5-carboxylate derivatives, the N-methyl group typically appears as a sharp singlet in the range of δ 3.8 to 4.0 ppm. For instance, in one derivative, the N-CH₃ signal was observed at 4.00 ppm, while the protons on the heterocyclic core appeared at δ 6.87 (s, 1H, H-6), 7.22 (s, 1H, H-3), and 7.89 (s, 1H, H-7) mdpi.com. The protons of the furan (B31954) and pyrrole (B145914) rings generally resonate in the aromatic region, with their precise locations and coupling constants providing insight into the substitution pattern.
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Protons in Furo[3,2-b]pyrrole Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| N-CH₃ | 4.00 | s | researchgate.net, mdpi.com |
| H-3 | 7.23 | s | mdpi.com |
| H-6 | 6.84 | s | mdpi.com |
Note: Data is for substituted derivatives and may vary for the parent compound.
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shifts of the carbon atoms in the furo[3,2-b]pyrrole system are sensitive to the electronic effects of the fused rings and any substituents present.
Studies on methyl this compound-5-carboxylate (a closely related derivative) show distinct signals for each carbon. The N-methyl carbon typically appears around 34.6 ppm. The carbons of the heterocyclic rings resonate at higher chemical shifts, generally between 97 and 148 ppm. The annelated ring interaction causes notable shifts compared to individual furan and pyrrole rings; for example, in the 4H-furo[3,2-b]pyrrole system, the C-3 carbon experiences an upfield shift, indicating a change in electron density due to the fusion of the rings. mdpi.com, researchgate.net
Table 2: ¹³C NMR Chemical Shifts (δ) for Methyl this compound-5-carboxylate
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C-2 | 148.29 |
| C-3 | 97.83 |
| C-3a | 133.34 |
| C-5 | 123.40 |
| C-6 | 97.83 |
| C-6a | 145.34 |
| N-CH₃ | 34.59 |
| CO | 162.40 |
| OCH₃ | 50.89 |
Source: Adapted from studies on furo[3,2-b]pyrrole derivatives. mdpi.com, researchgate.net
¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom within the pyrrole ring. The chemical shift of the nitrogen is highly sensitive to hybridization, substitution, and intermolecular interactions. In studies comparing furo[2,3-b]pyrroles with furo[3,2-b]pyrroles, significant differences in ¹⁵N chemical shifts are observed, reflecting the distinct electronic structures of the isomers. mdpi.com, researchgate.net For a methyl this compound-5-carboxylate derivative, the ¹⁵N signal appears at a specific chemical shift that can be correlated with calculated net atomic charges, providing a deeper understanding of the electronic distribution within the heterocyclic system. mdpi.com, researchgate.net The availability of ¹⁵N NMR data for related compounds like methyl 4H-furo[3,2-b]pyrrole-5-carboxylate further underscores its utility in structural confirmation. nih.gov
While 1D NMR spectra identify the types and electronic environments of nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular structure.
COSY establishes proton-proton (¹H-¹H) coupling networks, confirming adjacent protons.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.
In the context of furo[3,2-b]pyrrole derivatives, 2D NMR has been explicitly used to confirm the configuration of isomers, demonstrating its power in unambiguous structural assignment. mdpi.com
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is particularly useful for identifying functional groups. The IR spectrum of a this compound derivative would be expected to show a series of characteristic absorption bands.
C-H stretching: Aromatic C-H stretches from the furo-pyrrole rings typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the N-methyl group appear just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.
C-N and C-O stretching: These vibrations are found in the fingerprint region (roughly 1350-1000 cm⁻¹) and are characteristic of the heterocyclic framework.
In derivatives containing a carbonyl group, a strong C=O stretching band is observed, with its exact position depending on the nature of the functional group (e.g., ester, ketone, or amide). For example, related furo[b]pyrrole aldehydes show a characteristic carbonyl band around 1691 cm⁻¹. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
For methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, a related compound, GC-MS analysis identified the molecular ion peak [M]⁺ at m/z 165, confirming its molecular weight. nih.gov The primary fragmentation pathways often involve the loss of stable neutral molecules or radicals from the substituent groups. For this ester, major fragment ions were observed at m/z 133 and 104, likely corresponding to the loss of a methoxy (B1213986) radical (·OCH₃) followed by carbon monoxide (CO). nih.gov This fragmentation pattern is crucial for confirming the presence and connectivity of the ester group.
Theoretical and Computational Investigations of Furo 3,2 B Pyrrole Systems
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the molecular characteristics of the furo[3,2-b]pyrrole core. These studies often compare the furo[3,2-b]pyrrole isomer with the related furo[2,3-b]pyrrole system to understand how the arrangement of the oxygen and nitrogen heteroatoms influences their properties.
The electronic structure of furo[3,2-b]pyrrole derivatives has been investigated using sophisticated computational methods, including ab initio Hartree-Fock (RHF) and Density Functional Theory (DFT). doi.org Studies employing the B3LYP functional with the 6-311+G** basis set have been particularly informative. doi.orgresearchgate.net
These calculations reveal key differences between the furo[3,2-b]pyrrole and furo[2,3-b]pyrrole isomers. In the furo[2,3-b]pyrrole system, the close proximity of the nitrogen and oxygen atoms leads to a stronger interaction between them. doi.org This results in a more significant alternation of the C-O and C-N bond lengths compared to the furo[3,2-b]pyrrole system, where the heteroatoms are further apart. doi.org Specifically, the difference between the C-O and C-N bond lengths in the O-C-N fragment is approximately three times greater in furo[2,3-b]pyrroles than in their furo[3,2-b]pyrrole counterparts. doi.org DFT calculations have also been used to support hypotheses regarding the acidity of the N-H proton, a key factor in the reactivity and stability of these compounds. researchgate.net
| Isomer | Bond Length Alternation (ΔCO and ΔCN) | Reference |
|---|---|---|
| Furo[3,2-b]pyrrole | Relatively small | doi.org |
| Furo[2,3-b]pyrrole | ~3x greater than in Furo[3,2-b]pyrrole | doi.org |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and reactivity of molecules. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation.
For donor-acceptor-donor type molecules incorporating the furo[3,2-b]pyrrole unit, the HOMO and LUMO energy levels have been determined experimentally using cyclic voltammetry (CV) and calculated using DFT. mdpi.comrsc.org For instance, a polymer incorporating a thieno[3,2-b]pyrrole unit (a related sulfur analogue) showed HOMO and LUMO levels of -4.64 eV and -2.77 eV, respectively, resulting in an electrochemical bandgap of 1.87 eV. mdpi.com The optical bandgap, determined from UV-Vis spectroscopy, was found to be 1.25 eV. mdpi.com Calculations using the AM1 method on a methyl ester of furo[3,2-b]pyrrole yielded an ionization potential (related to HOMO energy) of 8.31 eV. researchgate.net
| Compound System | Method | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |
|---|---|---|---|---|---|
| Polymer with Thieno[3,2-b]pyrrole unit | Cyclic Voltammetry | -4.64 | -2.77 | 1.87 (electrochemical) | mdpi.com |
| Methyl Furo[3,2-b]pyrrole-5-carboxylate Derivative | AM1 Calculation | -8.31 (IP) | N/A | N/A | researchgate.net |
Furthermore, the relative stability of the isomers can be assessed by comparing their heats of formation (ΔHf). Semi-empirical AM1 calculations showed a calculated heat of formation for a methyl ester of furo[3,2-b]pyrrole to be -50.97 kcal/mol, compared to -53.58 kcal/mol for the corresponding furo[2,3-b]pyrrole isomer, indicating subtle differences in their thermodynamic stability. researchgate.net Experimental observations have also highlighted the limited stability of some derivatives; for example, ethyl 4-dodecyl-4H-furo[3,2-b]pyrrole-5-carboxylate was found to be unstable in air for more than 1.5 hours. rsc.org
A powerful application of computational chemistry is the correlation of calculated electronic parameters, such as atomic charges, with experimentally observed spectroscopic data. For furo-pyrrole systems, a correlation between the ¹³C and ¹⁵N NMR chemical shifts and the net atomic charges calculated using the semi-empirical AM1 method has been discussed. researchgate.net This correlation helps in the assignment of NMR signals and provides a deeper understanding of how the electronic environment around each atom influences its spectroscopic signature. For instance, the differences in ¹³C chemical shifts between furo[3,2-b]pyrrole and furo[2,3-b]pyrrole derivatives can be rationalized by analyzing the calculated atomic charges on the corresponding carbon atoms. researchgate.net
Prediction of Tautomeric Equilibria and Stability
Aromaticity Assessment
Aromaticity is a fundamental concept in organic chemistry, and for heterocyclic systems like furo[3,2-b]pyrrole, it is a key determinant of their stability and reactivity.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index to quantify aromaticity. It evaluates the degree of bond length equalization in a ring system compared to an ideal aromatic reference. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic, bond-alternating structure.
Studies on methyl furo[3,2-b]pyrrole-5-carboxylate derivatives, using geometries from both X-ray diffraction and DFT calculations, have employed the HOMA index to assess the aromaticity of the individual five-membered furan (B31954) and pyrrole (B145914) rings. doi.org The analysis showed that the furo[3,2-b]pyrrole system is more aromatic than its furo[2,3-b]pyrrole counterpart. doi.org This is attributed to the reduced interaction between the heteroatoms in the [3,2-b] isomer, which leads to less bond length alternation and thus a higher degree of π-electron delocalization. doi.org The HOMA index has proven to be a reliable tool for quantifying these subtle electronic effects based on molecular geometry. researchgate.netresearchgate.net
Magnetic Aromaticity Indices (e.g., NICS)
Aromaticity, a cornerstone concept in organic chemistry, is often quantified using magnetic criteria such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring system; a negative value is indicative of a diatropic ring current, a hallmark of aromaticity, with more negative values suggesting a higher degree of aromatic character. mdpi.com
Computational studies on the parent furo[3,2-b]pyrrole and its derivatives have utilized NICS calculations to probe the aromaticity of both the individual pyrrole and furan rings. mdpi.com Research on a series of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives has shown that the pyrrole ring, in particular, exhibits a significant aromatic character. The mean NICS value for the pyrrole fragment in these systems is approximately -15.4 ppm. mdpi.com This is complemented by a less pronounced, yet still present, aromaticity in the furan ring.
The following table presents calculated NICS values for the parent furo[3,2-b]pyrrole system, providing a quantitative measure of the aromaticity in each of the fused rings. The calculations were performed at the GIAO-HF/6-31+G* level of theory. mdpi.com
| Compound | Ring | NICS(0) (ppm) |
|---|---|---|
| Furo[3,2-b]pyrrole | Pyrrole | -15.4 |
| Furan | -9.6 |
Quantitative Comparative Studies of Aromatic Character with Isomers
A deeper understanding of the structure-property relationships of furo[3,2-b]pyrroles can be gained by comparing their aromatic character with that of their structural isomers, the furo[2,3-b]pyrroles. mdpi.comnih.gov Such comparative studies highlight how the fusion pattern of the heterocyclic rings influences electron delocalization.
Using both the magnetic criterion (NICS) and a geometry-based index, the Harmonic Oscillator Model of Aromaticity (HOMA), studies have consistently shown that furo[3,2-b]pyrrole derivatives are more aromatic than their furo[2,3-b]pyrrole counterparts. mdpi.com The mean HOMA value for the pyrrole fragment in furo[3,2-b]pyrrole derivatives is 0.917, whereas for the furo[2,3-b]pyrrole isomers, it is 0.829. mdpi.com A similar trend is observed for the furan ring and the total aromaticity of the bicyclic system. mdpi.com
The table below provides a comparative view of the HOMA and NICS aromaticity indices for the parent furo[3,2-b]pyrrole and its isomer, furo[2,3-b]pyrrole, based on geometries optimized at the B3LYP/6-311+G** level of theory. mdpi.com
| Compound | Aromaticity Index | Pyrrole Ring | Furan Ring | Total |
|---|---|---|---|---|
| Furo[3,2-b]pyrrole | HOMA | 0.923 | 0.457 | 0.483 |
| NICS(0) (ppm) | -15.4 | -9.6 | -12.5 | |
| Furo[2,3-b]pyrrole | HOMA | 0.829 | 0.297 | 0.349 |
| NICS(0) (ppm) | -13.8 | -6.9 | -10.3 |
Computational Design and Structure-Reactivity Prediction
While detailed theoretical studies on the aromaticity of the furo[3,2-b]pyrrole scaffold are available, specific computational design and structure-reactivity prediction studies, such as molecular docking and QSAR, for 4-Methyl-4h-furo[3,2-b]pyrrole are not as prevalent in the reviewed literature. However, the application of these methods to structurally related compounds can provide valuable insights into the potential of the furo[3,2-b]pyrrole core in drug discovery and materials science.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.
While specific molecular docking studies for this compound were not identified, research on the structurally related thieno[3,2-b]pyrrole scaffold has demonstrated the utility of this approach. For instance, derivatives of 4H-thieno[3,2-b]pyrrole have been investigated as potential anticancer agents, and molecular docking was used to explore their binding to target enzymes, such as methionine aminopeptidase (B13392206) 2. researchgate.net These studies help to rationalize the observed biological activity and guide the design of more potent and selective inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors that influence activity, QSAR can be used to predict the activity of new compounds and to optimize lead structures.
Specific QSAR studies on this compound were not found in the surveyed literature. However, QSAR studies have been successfully applied to other classes of pyrrole derivatives to understand their antimycobacterial activity. In these studies, 3D-QSAR models were developed to correlate the chemical structures of pyrrole derivatives with their inhibitory activity against Mycobacterium tuberculosis. Such models can identify the structural features that are crucial for activity, thereby facilitating the design of new and more effective therapeutic agents.
Reactivity and Advanced Synthetic Transformations of Furo 3,2 B Pyrrole Analogues
Comparative Reactivity Studies of Furo[3,2-b]pyrroles vs. Furo[2,3-b]pyrroles
The constitutional isomers, furo[3,2-b]pyrrole and furo[2,3-b]pyrrole, exhibit distinct differences in stability and reactivity, which can be attributed to their differing aromaticity. doi.orgmdpi.com Theoretical and experimental studies have shown that furo[3,2-b]pyrrole derivatives possess a higher degree of aromaticity and are consequently more stable than their furo[2,3-b]pyrrole counterparts. doi.org This difference in stability is reflected in their chemical behavior. For instance, in Diels-Alder reactions, the less aromatic furo[2,3-b]pyrrole system acts as a more active diene compared to the furo[3,2-b] isomer. doi.org
The reactivity of aldehydes derived from these two systems has also been compared. Studies involving the reactions of furo[2,3-b]pyrrole aldehydes and furo[3,2-b]pyrrole aldehydes with active methylene (B1212753) compounds, such as 5,5-dimethylcyclohexane-1,3-dione, highlight the differential reactivity of the two isomeric scaffolds. cas.cz While both systems undergo condensation reactions, the specific conditions and outcomes can vary, underscoring the influence of the ring fusion geometry on the reactivity of appended functional groups. mdpi.comcas.cz
| Isomer System | Relative Aromaticity | Relative Stability | Reactivity as Diene (Diels-Alder) |
| Furo[3,2-b]pyrrole | Higher | Higher | Less Active doi.org |
| Furo[2,3-b]pyrrole | Lower | Lower | More Active doi.org |
Reactions with Carbonyl Compounds (e.g., aldehydes, ketones)
Furo[3,2-b]pyrrole derivatives readily participate in reactions with various carbonyl compounds. A key intermediate, methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate, demonstrates this reactivity. evitachem.com It undergoes condensation reactions with active methylene compounds like rhodanine (B49660) and thiohydantoin, often catalyzed by a small amount of acid and accelerated by microwave irradiation. evitachem.com
Similarly, furo[3,2-b]pyrrole-5-carboxhydrazides are valuable starting materials for condensation reactions with aldehydes. nih.govsciforum.net For example, they react with 4-oxo-4H-chromene-2-carboxaldehyde in the presence of an acid catalyst to form the corresponding N'-methylene-carboxhydrazides. nih.govsciforum.netresearchgate.net The reactivity of various furo[3,2-b]pyrrole aldehydes with hippuric acid has also been explored, leading to the formation of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.netmdpi.com These reactions can be performed under classical heating or with microwave irradiation, the latter often resulting in significantly reduced reaction times. researchgate.net
| Furo[3,2-b]pyrrole Reactant | Carbonyl Compound | Product Type |
| Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | Rhodanine, Thiohydantoin | Condensation Products evitachem.com |
| Furo[3,2-b]pyrrole-5-carboxhydrazide | 4-oxo-4H-chromene-2-carboxaldehyde | N'-methylene-carboxhydrazides nih.govsciforum.net |
| Furo[3,2-b]pyrrole aldehydes | Hippuric Acid | 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones researchgate.netmdpi.com |
Interconversion Between Functional Groups (e.g., hydrolysis, oxidation, reduction)
The functional groups attached to the furo[3,2-b]pyrrole core can be readily interconverted, providing pathways to a variety of derivatives.
Hydrolysis: Ester groups, such as the methyl ester in methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate, can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, this compound-5-carboxylic acid. evitachem.comcas.cz This transformation is a common step in the synthesis of more complex derivatives. researchgate.net
Oxidation: The furo[3,2-b]pyrrole ring system can be subjected to oxidation. For example, 2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate. evitachem.com The saturated analogue, cis-hexahydro-2H-furo[3,2-b]pyrrole, can also be oxidized to its corresponding oxo derivative.
Reduction: The reduction of functional groups is also a key transformation. The carboxylic acid group on a furo[3,2-b]pyrrole derivative can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride. evitachem.com In the related thieno[3,2-b]pyrrole system, N-substituted carboxylates have been reduced to the corresponding methanols using LiAlH4. researchgate.net
Regioselectivity and Stereoselectivity in Reactions
Reactions on the furo[3,2-b]pyrrole scaffold often proceed with high levels of selectivity.
Regioselectivity: The functionalization of the furo[3,2-b]pyrrole core is highly regioselective. The Vilsmeier-Haack reaction on methyl this compound-5-carboxylate, for example, introduces a formyl group specifically at the 2-position. evitachem.com Electrophilic aromatic substitution on related derivatives also shows regiocontrol. evitachem.com Furthermore, studies on the related furo[3,2-b]pyridine (B1253681) system have demonstrated that successive regioselective lithiations followed by electrophilic trapping can be used to fully functionalize the heterocyclic framework. nih.govacs.org
Stereoselectivity: The synthesis of furo[3,2-b]pyrrole derivatives can be achieved with a high degree of stereocontrol. A notable example is the intramolecular [3+2] dipolar cycloaddition of azomethine ylides generated from 2-vinyloxybenzaldehydes, which produces hexahydrobenzofuro[3,2-b]pyrroles with high stereoselectivity. thieme-connect.com The development of chiral organocatalysts has also enabled the asymmetric synthesis of furo[3,2-b]pyrrole derivatives with high levels of stereoinduction. smolecule.com The stereochemical outcome of these reactions can often be controlled by the choice of starting materials and reaction conditions. thieme-connect.comsmolecule.com
Influence of Substituent Effects on Chemical Reactivity
The effect of substituents can be dramatic enough to alter reaction pathways. For instance, in the reaction of N-aryl 4-aminopyrrol-2(5H)-ones, the electronic nature of the substituent on the N-aryl group determines the final product. nih.govfigshare.com When an electron-withdrawing group is present, the reaction yields pyrrolo[3,2-b]pyridines. In contrast, if the substituent is electron-neutral or electron-donating, the reaction proceeds via a different pathway involving C-C bond cleavage to form pyrrolo[3,2-b]pyrroles. nih.govfigshare.com Similarly, in multicomponent reactions for the synthesis of furo[2,3-b]pyrrole derivatives, the presence of an electron-withdrawing group on the aniline (B41778) component is a key factor for achieving high stereoselectivity. rsc.org
| Substituent Type on N-aryl 4-aminopyrrol-2(5H)-one | Reaction Product |
| Electron-withdrawing | Pyrrolo[3,2-b]pyridines nih.govfigshare.com |
| Electron-neutral or Electron-donating | Pyrrolo[3,2-b]pyrroles nih.govfigshare.com |
Advanced Applications in Materials Science Research
Organic Semiconductor Development
The furo[3,2-b]pyrrole core is an intriguing building block for organic semiconductors. Its electron-rich nature and planar structure facilitate π-π stacking and charge transport, which are crucial properties for semiconductor applications. Research in this area has primarily focused on derivatives of the furo[3,2-b]pyrrole system to enhance solubility and processability for device fabrication.
Integration into Donor–Acceptor–Donor (D-A-D) Architectures
The Donor-Acceptor-Donor (D-A-D) architecture is a common and effective strategy for designing high-performance organic semiconductors. In this design, an electron-accepting core is flanked by electron-donating units. The furo[3,2-b]pyrrole moiety has been investigated as the electron-donating component in such architectures.
A study systematically investigated a group of chalcogenopheno[3,2-b]pyrroles, including a furo[3,2-b]pyrrole (FP) derivative, coupled with a thiophene-flanked diketopyrrolo[3,4-c]pyrrole (ThDPP) as the acceptor unit to create D-A-D semiconducting small molecules. acs.org The resulting molecule, ThDPP-FP, demonstrated the viability of incorporating the furo[3,2-b]pyrrole core into D-A-D structures for organic electronics. acs.org In another study, a D-A-D type small molecule was synthesized using ethyl 4-dodecyl-4H-furo[3,2-b]pyrrole-5-carboxylate as the donor and thiophene (B33073) flanked 5,6-difluorobenzo[c] acs.orgresearchgate.netthiadiazole as the acceptor. rsc.org These studies highlight the potential of furo[3,2-b]pyrrole derivatives in creating new organic semiconducting materials with tunable electronic properties.
Application in Organic Field-Effect Transistors (OFETs)
The performance of organic semiconductors is often evaluated by fabricating Organic Field-Effect Transistors (OFETs). The D-A-D molecule incorporating a furo[3,2-b]pyrrole derivative (ThDPP-FP) was used to fabricate OFETs, which showed good performance with a notable hole mobility. acs.org
Investigation of Charge Transport and Electronic Properties
The charge transport properties of materials based on furo[3,2-b]pyrrole derivatives are a key area of investigation. For the ThDPP-FP molecule, a respectable hole mobility (μh) of 2.08 × 10⁻² cm² V⁻¹ s⁻¹ was achieved. acs.org This performance is comparable to its thieno[3,2-b]pyrrole counterpart (ThDPP-TP), which had a hole mobility of 1.87 × 10⁻² cm² V⁻¹ s⁻¹. acs.org The study suggested that stronger self-aggregation in thin films, influenced by chalcogen bond interactions, led to a polycrystalline structure that facilitated charge transport. acs.org
In contrast, the study comparing the dodecyl-substituted furo[3,2-b]pyrrole and thieno[3,2-b]pyrrole D-A-D molecules reported no field-effect transistor activity for the furo-based compound, indicating poor charge transport characteristics in that specific molecular configuration. rsc.org This highlights the sensitivity of electronic properties to subtle structural modifications within the furo[3,2-b]pyrrole framework.
| Molecule | Donor Unit | Acceptor Unit | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Reference |
|---|---|---|---|---|
| ThDPP-FP | Furo[3,2-b]pyrrole (FP) derivative | Thiophene-flanked diketopyrrolo[3,4-c]pyrrole (ThDPP) | 2.08 × 10⁻² | acs.org |
| FP-FBT2T-FP | Ethyl 4-dodecyl-4H-furo[3,2-b]pyrrole-5-carboxylate | Thiophene flanked 5,6-difluorobenzo[c] acs.orgresearchgate.netthiadiazole | Inactive | rsc.org |
Ligand Design in Coordination Chemistry
The furo[3,2-b]pyrrole scaffold is not only valuable in organic electronics but also serves as a versatile platform for designing ligands for coordination chemistry. The nitrogen and oxygen heteroatoms, along with potential functional groups, can act as coordination sites for metal ions.
Furo[3,2-b]pyrrole Derivatives as Ligands for Transition Metal Complexes (e.g., Cu, Co, Ni)
Derivatives of furo[3,2-b]pyrrole have been successfully employed as ligands for the synthesis of transition metal complexes. Specifically, furo[3,2-b]pyrrole-5-carboxhydrazides have been synthesized and used to form complexes with copper (Cu), cobalt (Co), and nickel (Ni). sciforum.net These carboxhydrazide ligands are typically prepared from substituted furo[3,2-b]pyrrole-5-carbohydrazides which then react with metal chlorides or nitrates to yield the final complexes in high yields (78-93%). sciforum.net The synthesis of these complexes demonstrates the utility of the furo[3,2-b]pyrrole framework in creating novel coordination compounds. sciforum.net
Exploration of Metal-Ligand Binding Modes and Complex Stability
The structures of the synthesized Cu, Co, and Ni complexes with furo[3,2-b]pyrrole-based ligands have been determined using elemental analysis and electronic and IR spectroscopy. sciforum.net The spectral data provide insights into the metal-ligand binding modes. For instance, in the complexes formed from N′-[(4-oxo-4H-chromen-3-yl)methylene]-2-R¹-3-R²-4-R-furo[3,2-b]pyrrole-5-carboxhydrazides, the ligand coordinates to the metal ion. sciforum.net While detailed crystallographic data is not always available, spectroscopic methods confirm the coordination of the ligand to the metal center. The high yields and stability of the formed complexes under the reaction conditions suggest a favorable and stable metal-ligand interaction. sciforum.net
| Ligand Precursor | Metal Ion | Resulting Complex | Characterization Methods | Reference |
|---|---|---|---|---|
| Substituted furo[3,2-b]pyrrole-5-carboxhydrazides | Cu²⁺, Co²⁺, Ni²⁺ | Complexes of type [M(L)X₂] or [M(L)₂(NO₃)₂] | Elemental Analyses, Electronic Spectra, IR Spectra | sciforum.net |
| N′-[(4-oxo-4H-chromen-3-yl)methylene]-2,3,4-trimethyl-furo[3,2-b]pyrrole-5-carboxhydrazide | Cu²⁺ | Cu complex | Not specified in detail | sciforum.net |
| N′-[(4-oxo-4H-chromen-3-yl)methylene]-4-methyl- benzofuro[3,2-b]pyrrole-5-carbohydrazide | Co²⁺, Ni²⁺ | Co and Ni complexes | Not specified in detail | sciforum.net |
Future Research Directions and Challenges
Development of Novel and More Efficient Synthetic Routes
The synthesis of the furo[3,2-b]pyrrole core is foundational to its exploration. Current methodologies, while effective, present opportunities for improvement in efficiency, versatility, and scalability.
A predominant method for constructing the furo[3,2-b]pyrrole skeleton is the Hemetsberger–Knittel reaction. mdpi.comsemanticscholar.org This process involves the condensation of an appropriate aldehyde with an azidoacetate, followed by thermal cyclization of the resulting azidoacrylate. semanticscholar.org While this protocol has been successfully applied to generate various furo-, thieno-, and seleno[3,2-b]pyrroles, challenges remain. mdpi.comsemanticscholar.org The thermal conditions required for cyclization can be harsh, potentially limiting the scope of compatible functional groups. Furthermore, the synthesis of the requisite starting materials can be multi-step processes themselves. researchgate.net
Future research must prioritize the development of more streamlined and milder synthetic strategies. This could involve:
Catalytic Cyclization Methods: Investigating transition-metal-catalyzed or organocatalyzed intramolecular cyclization reactions could provide milder alternatives to high-temperature thermolysis. Gold-catalyzed cascade reactions have shown promise in related furo-indole systems and could be adapted. acs.org
Multicomponent Reactions (MCRs): Designing MCRs that assemble the furo[3,2-b]pyrrole core in a single pot from simple, readily available starting materials would significantly improve efficiency. Niobium pentachloride has been used as a catalyst for MCRs to produce related tetraarylpyrrolo[3,2-b]pyrroles. researchgate.net
Flow Chemistry Approaches: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety for potentially hazardous intermediates like azides, and facilitate easier scale-up.
A significant challenge noted in the literature is the instability of certain furo[3,2-b]pyrrole derivatives, such as ethyl 4-dodecyl-4H-furo[3,2-b]pyrrole-5-carboxylate, which was found to be unstable in air for more than 1.5 hours. rsc.org This inherent instability of the furan (B31954) ring compared to its thiophene (B33073) analogue poses a considerable hurdle for synthesis, purification, and application. rsc.org Therefore, developing synthetic routes that yield more robust derivatives or allow for immediate in-situ functionalization is a critical goal.
Investigation of Underexplored Substitution Patterns and Core Modifications
The functionalization of the 4-Methyl-4h-furo[3,2-b]pyrrole core is essential for tuning its physicochemical properties for specific applications. Research has primarily focused on electrophilic substitution reactions.
Vilsmeier-Haack formylation, for instance, has been shown to occur preferentially at the C-2 position of the furo[3,2-b]pyrrole-5-carboxylate system. semanticscholar.org Other reactions, including nitration and the Mannich reaction, have also been explored. semanticscholar.org While these studies provide a foundational understanding of the scaffold's reactivity, a vast chemical space remains unexplored.
Key areas for future investigation include:
C-H Functionalization: Direct C-H activation and functionalization at various positions on the bicyclic core would offer a highly atom-economical approach to diversification, bypassing the need for pre-functionalized starting materials.
Exploring Other Positions: Systematic investigation of reactivity at positions C-3, C-5, and C-6 is needed. While C-2 is activated, developing methodologies to selectively functionalize other positions would provide access to a wider range of structural isomers with potentially different properties.
Core Modifications: Beyond simple substitution, modifying the core structure itself presents an exciting challenge. This could involve replacing the furan's oxygen with other heteroatoms or expanding the fused ring system. The synthesis of related structures like furo[2,3-b]pyrroles has been reported, and a comparative study of their properties is of great interest. mdpi.com
Diverse Substituents: Introducing a broader array of functional groups, including electron-donating and -withdrawing groups, halogens for cross-coupling, and moieties for polymerization or surface anchoring, is crucial for expanding applications in materials science and medicinal chemistry. researchgate.net
The table below summarizes known and potential functionalization reactions for the furo[3,2-b]pyrrole core.
| Reaction Type | Position | Status | Future Direction | Reference |
| Vilsmeier Formylation | C-2 | Reported | Optimization and exploration of directing groups | semanticscholar.org |
| Nitration | C-2 | Reported | Control of regioselectivity | semanticscholar.org |
| Mannich Reaction | C-2 | Reported | Expansion to diverse amines and aldehydes | semanticscholar.org |
| N-Alkylation | N-4 | Reported | Introduction of functionalized alkyl/aryl groups | rsc.orgmdpi.com |
| C-H Activation | All | Underexplored | Development of selective catalytic systems | - |
| Metal-Catalyzed Cross-Coupling | All | Underexplored | Synthesis of halogenated precursors |
In-Depth Spectroscopic Characterization of Dynamic Processes
A comprehensive understanding of the structure-property relationships in this compound derivatives requires detailed spectroscopic analysis that goes beyond simple structural confirmation. While standard techniques like NMR and IR have been used to characterize static structures, the dynamic behavior of these molecules is less understood. mdpi.comnih.gov
Future research should focus on:
Advanced NMR Techniques: Employing two-dimensional NMR techniques (COSY, HSQC, HMBC) and variable-temperature NMR studies can elucidate subtle structural details, conformational preferences, and dynamic equilibria, such as restricted rotation around single bonds.
Time-Resolved Spectroscopy: Using techniques like transient absorption spectroscopy to study the excited-state dynamics of fluorescent derivatives is essential for designing efficient materials for optoelectronics.
Solid-State NMR: For crystalline materials, solid-state NMR can provide crucial information about packing arrangements and intermolecular interactions that govern bulk properties.
Vibrational Spectroscopy (Raman): Raman spectroscopy can complement IR data, offering insights into molecular vibrations and symmetry, which are particularly relevant for understanding charge transport in organic semiconductors.
A key challenge is correlating spectroscopic observations with the compound's known instability. rsc.org In-depth spectroscopic studies could help identify the specific bonds or electronic states involved in degradation pathways, providing crucial information for designing more stable derivatives. Comparing the spectroscopic signatures of furo[3,2-b]pyrroles with their more stable thieno[3,2-b]pyrrole analogues can provide valuable insights into the role of the furan oxygen in both electronic structure and reactivity. mdpi.com
Advanced Computational Modeling for Complex Reactivity and Material Properties
Computational chemistry offers a powerful tool to predict properties, understand reactivity, and guide the rational design of new this compound derivatives, complementing experimental efforts.
Previous computational studies on related systems have utilized methods like Density Functional Theory (DFT) to investigate molecular geometries, aromaticity, and frontier molecular orbital (HOMO-LUMO) energies. doi.orgacs.org For example, calculations have shown that furo[3,2-b]pyrrole isomers are more aromatic and stable than their furo[2,3-b]pyrrole counterparts, a finding supported by experimental observations. doi.org
The challenges and future directions in this area include:
Modeling Reactivity and Reaction Mechanisms: Using DFT to model transition states and reaction pathways for various functionalization reactions can help predict regioselectivity and optimize experimental conditions.
Predicting Optoelectronic Properties: Time-dependent DFT (TD-DFT) is crucial for predicting absorption and emission spectra, which is vital for designing new dyes and fluorescent materials. researchgate.net More advanced methods may be needed to accurately model charge-transfer states in donor-acceptor systems.
Simulating Bulk Properties: While modeling single molecules is informative, predicting the properties of materials requires accounting for intermolecular interactions. Molecular Dynamics (MD) simulations can be used to model the self-assembly and morphology of thin films, which are critical for the performance of organic electronic devices.
Developing QSAR Models: For biological applications, Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, helping to prioritize synthetic targets.
The table below outlines various computational methods and their potential applications for the this compound system.
| Computational Method | Application | Key Insights | Reference |
| Density Functional Theory (DFT) | Ground-state geometry, aromaticity, reaction mechanisms | Stability, reactivity sites, HOMO/LUMO levels | doi.orgacs.org |
| Time-Dependent DFT (TD-DFT) | Excited states, absorption/emission spectra | Color, fluorescence, optoelectronic potential | researchgate.net |
| Molecular Dynamics (MD) | Thin-film morphology, self-assembly | Material packing, charge transport pathways | |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Guiding design for medicinal chemistry |
Expansion into Emerging Fields of Materials Science
The unique fused heterocyclic structure of this compound makes it a promising candidate for advanced materials, particularly in organic electronics. However, its translation into functional devices is fraught with challenges that must be addressed through targeted research.
Initial studies have explored the use of the broader chalcogenopheno[3,2-b]pyrrole family in donor-acceptor-donor type molecules for Organic Field-Effect Transistors (OFETs). acs.org A comparative study revealed that while the thieno[3,2-b]pyrrole analogue exhibited moderate hole mobilities, the corresponding furo[3,2-b]pyrrole-containing molecule was completely inactive in OFETs. rsc.org This stark difference was attributed to the inherent instability of the furan-containing core. rsc.org
This finding highlights the primary challenge and a key research direction: enhancing the stability of the furo[3,2-b]pyrrole core without sacrificing its desirable electronic properties. Future work should focus on:
Stabilization Strategies: Investigating how different substitution patterns or fusion with other aromatic systems can enhance the oxidative stability of the furan ring.
Organic Photovoltaics (OPVs): The electron-donating nature of the pyrrole (B145914) moiety makes this scaffold a potential building block for donor materials in organic solar cells, an area where related pyrrolo[3,2-b]pyrroles have been explored. researchgate.net Research is needed to synthesize stable derivatives with appropriate energy levels for efficient charge separation.
Fluorescent Dyes and Sensors: Furo[3,2-b]pyrrole derivatives have been identified as potential fluorescent dyes. semanticscholar.org Derivatives of the core scaffold are used as intermediates in the synthesis of near-IR fluorescent dyes. evitachem.com Future research could focus on developing derivatives whose fluorescence is sensitive to specific analytes, leading to applications in chemical sensing and bio-imaging.
Overcoming the stability issue is paramount. If this can be achieved, the furo[3,2-b]pyrrole scaffold, with its unique oxygen-nitrogen heteroatom combination, could offer distinct electronic and photophysical properties compared to its all-sulfur or sulfur-nitrogen counterparts, potentially filling a niche in the landscape of organic electronic materials.
Q & A
Q. What are the optimized synthetic routes for 4-Methyl-4H-furo[3,2-b]pyrrole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Classical heating : Reflux a mixture of 4-hydroxycoumarin and methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate in pyridine at 105°C for 3 hours, followed by recrystallization from ethanol .
- Microwave-assisted synthesis : Irradiate the same reactants in pyridine for 3 minutes, reducing reaction time significantly while maintaining comparable yields .
Key reagents like methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 164667-56-5) are critical intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve molecular geometry and confirm fused-ring systems (e.g., bond lengths: C–C ≈ 1.38–1.48 Å, σ(C–C) = 0.003 Å) .
- NMR spectroscopy : Use and NMR to identify substituent effects on the furopyrrole core, particularly methyl group integration .
- Mass spectrometry : Confirm molecular weight (e.g., C10H9NO4: 207.18 g/mol) via high-resolution MS .
Q. How can functionalization of the furo[3,2-b]pyrrole core be achieved for targeted applications?
- Methodological Answer :
- Electrophilic substitution : Introduce formyl groups at the 2-position using Vilsmeier-Haack conditions .
- Cross-coupling reactions : Employ Suzuki-Miyaura or Stille couplings to attach aryl/heteroaryl groups, leveraging the electron-rich pyrrole ring .
- Esterification : Modify the 5-carboxylate position via acid-catalyzed reactions with alcohols .
Advanced Research Questions
Q. What computational approaches predict the electronic and optical properties of this compound derivatives?
- Methodological Answer :
- TD-DFT calculations : Simulate absorption/emission spectra by modeling HOMO-LUMO transitions. For example, pyrrolo[3,2-b]pyrroles exhibit deep red emission (λem ≈ 650 nm) due to extended π-conjugation .
- Electrochemical analysis : Determine redox potentials (e.g., HOMO ≈ -5.35 eV) via cyclic voltammetry to assess electron-richness and stability .
Q. How do this compound derivatives enhance performance in organic electronic devices?
- Methodological Answer :
- Polymer solar cells : Incorporate dithieno[3,2-b]pyrrole (DTP) units into donor-acceptor copolymers to improve open-circuit voltage (e.g., ≈ 0.85 V) via N-acylation .
- Interface engineering : Use X-ray photoelectron spectroscopy (XPS) to analyze surface passivation effects (e.g., Sb–S bond replacement) in Sb2(S,Se)3 solar cells .
Q. What strategies resolve contradictions in synthetic yield optimization for complex derivatives?
- Methodological Answer :
- Reaction solvent screening : Compare polar aprotic solvents (e.g., DMF vs. pyridine) to optimize microwave-assisted synthesis .
- Catalyst selection : Test Pd(OAc)2/PCy3.HBF4 systems for direct heteroarylation polymerization, balancing reactivity and side-product formation .
Q. How can structural modifications tune the electrochemical behavior of this compound-based materials?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
